molecular formula C10H27NO4S2Si2 B13633647 2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide

2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide

Cat. No.: B13633647
M. Wt: 345.6 g/mol
InChI Key: HXORNOSAFNQXMS-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide is a chemical compound with the molecular formula C10H27NO4SSi2. It is known for its unique structural features, which include two trimethylsilyl groups and two sulfonamide groups. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide typically involves the reaction of trimethylsilyl chloride with ethanesulfonamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

2-(Trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the protection of amine groups.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide involves its ability to act as a protecting group for amines. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The sulfonamide groups also play a role in stabilizing the compound and enhancing its reactivity in certain chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)ethanesulfonamide
  • 2-(Trimethylsilyl)ethanesulfonic acid
  • 2-(Trimethylsilyl)ethanesulfonyl chloride

Uniqueness

2-(Trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide is unique due to the presence of both trimethylsilyl and sulfonamide groups, which provide distinct chemical properties. This combination allows for versatile applications in various fields of research and industry, making it a valuable compound for scientific studies .

Properties

Molecular Formula

C10H27NO4S2Si2

Molecular Weight

345.6 g/mol

IUPAC Name

2-trimethylsilyl-N-(2-trimethylsilylethylsulfonyl)ethanesulfonamide

InChI

InChI=1S/C10H27NO4S2Si2/c1-18(2,3)9-7-16(12,13)11-17(14,15)8-10-19(4,5)6/h11H,7-10H2,1-6H3

InChI Key

HXORNOSAFNQXMS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)NS(=O)(=O)CC[Si](C)(C)C

Origin of Product

United States

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